2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound that features a benzoxazole and benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole and benzodiazole intermediates separately, followed by their coupling.
-
Preparation of Benzoxazole Intermediate
Starting Material: 2-aminophenol
Reaction: Cyclization with a suitable carboxylic acid derivative under acidic conditions.
Conditions: Reflux in the presence of a dehydrating agent like polyphosphoric acid.
-
Preparation of Benzodiazole Intermediate
Starting Material: o-phenylenediamine
Reaction: Cyclization with a carboxylic acid derivative.
Conditions: Reflux in the presence of a dehydrating agent.
-
Coupling Reaction
Starting Materials: Benzoxazole and benzodiazole intermediates.
Reaction: Coupling using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Conditions: Room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole and benzodiazole rings.
Reduction: Reduction reactions can occur at the amide functional group.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole and benzodiazole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1H-benzimidazole-5-carboxamide
- 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzothiazole-5-carboxamide
Uniqueness
The unique combination of benzoxazole and benzodiazole rings in 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide imparts distinct electronic and steric properties, making it a valuable scaffold for various applications. Its structural features allow for diverse chemical modifications, enhancing its versatility in research and industrial applications.
Properties
IUPAC Name |
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-9-17-13-7-6-10(8-14(13)18-9)15(21)19-16-11-4-2-3-5-12(11)20-22-16/h10H,2-8H2,1H3,(H,17,18)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSWRKFBINQOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3=C4CCCCC4=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.